molecular formula C16H17IN2O3 B5234028 Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide

Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide

Cat. No.: B5234028
M. Wt: 412.22 g/mol
InChI Key: LLSOVYKORDCLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide is an organic compound with the molecular formula C9H12INO2. It is a pyridinium salt, characterized by its light yellow to brown crystalline powder form. This compound is known for its stability and hygroscopic nature, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide typically involves the reaction of 1-ethyl-4-methoxycarbonylpyridine with iodine in an organic solvent. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in reactions that form new chemical bonds. Its pyridinium moiety allows it to engage in various chemical pathways, including those involving nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-methoxycarbonylpyridinium iodide
  • 4-Carbomethoxy-1-ethylpyridinium iodide
  • 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide

Uniqueness

Methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide stands out due to its specific structural features and reactivity. Its unique combination of a pyridinium ion and a benzoate ester makes it a versatile reagent in organic synthesis, with applications that extend beyond those of similar compounds .

Properties

IUPAC Name

methyl 3-[(1-ethylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3.HI/c1-3-18-9-7-12(8-10-18)15(19)17-14-6-4-5-13(11-14)16(20)21-2;/h4-11H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSOVYKORDCLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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